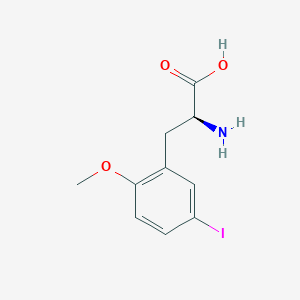
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with iodine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and iodine.
Iodination: The phenol group of 2-methoxyphenol is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to form 5-iodo-2-methoxyphenol.
Protection of the Amino Group: The amino group is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Moiety: The protected amino group is then coupled with a suitable propanoic acid derivative, such as an ester, under basic conditions to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(5-iodo-2-methoxyphenyl)propanol.
Substitution: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid or 2-amino-3-(5-amino-2-methoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. The iodine and methoxy groups can modulate its reactivity and binding affinity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-(4-iodophenyl)propanoic acid: Similar structure but lacks the methoxy group.
(2S)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
(2S)-2-amino-3-(5-iodo-2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is unique due to the presence of both iodine and methoxy groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12INO3 |
|---|---|
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
Clé InChI |
HUDRKVHEBRCROF-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)N |
SMILES canonique |
COC1=C(C=C(C=C1)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
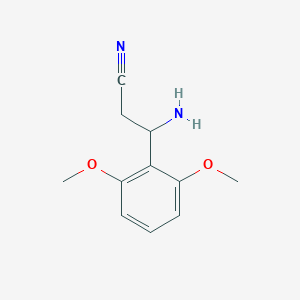
![[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
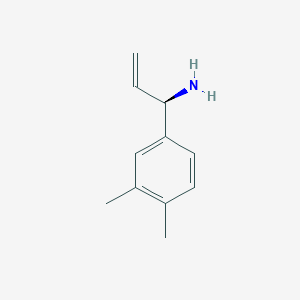
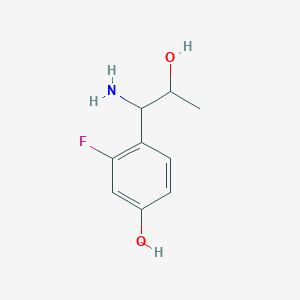
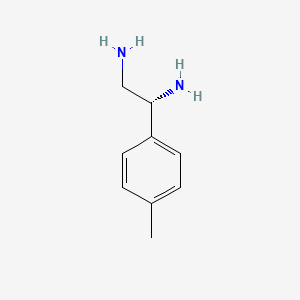
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
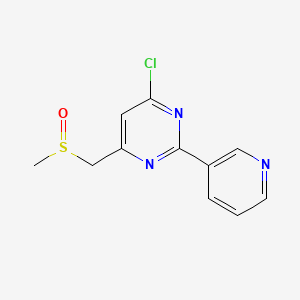
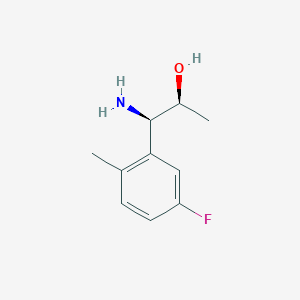
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)
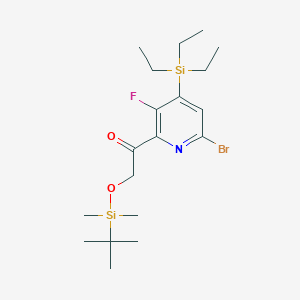
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)


